Pinic acid
Description
Contextualization within Biogenic Volatile Organic Compound (BVOC) Oxidation Chemistry
Pinic acid (C₉H₁₄O₄) is a key oxidation product derived from biogenic volatile organic compounds (BVOCs), primarily α-pinene, which is the most abundant monoterpene in the troposphere pnas.orgcopernicus.org. The atmospheric oxidation of α-pinene by major oxidants, such as ozone (O₃) and hydroxyl (OH) radicals, leads to the formation of a complex mixture of first-generation products, including this compound pnas.orgresearchgate.netcopernicus.org. Specifically, this compound is identified as an oxygenated product of α-pinene ozonolysis copernicus.orgresearchgate.netcnr.it. While both O₃ and OH-initiated oxidation contribute to its formation, studies indicate that this compound is a major product in secondary organic aerosol (SOA) formed from the ozonolysis of α-pinene pnas.orgresearchgate.net.
Significance as a Secondary Organic Aerosol (SOA) Component
Table 1: Contribution of this compound to α-Pinene Secondary Organic Aerosol
| Property | Value | Source |
| Overall α-pinene SOA Mass Contribution | Up to ~23% | pnas.org |
| Mass Fraction in α-pinene SOA | 0.1–1.8% | copernicus.org |
Role of Chirality in Atmospheric and Biological Processes
Chirality refers to the property of a molecule existing in two non-superimposable mirror-image forms, known as enantiomers attoproject.org. This compound is a chiral compound, and its enantiomers can exhibit subtle differences in properties such as melting point and water solubility attoproject.org. Research indicates that the chiral information from the precursor molecule, α-pinene, is largely transferred to this compound during atmospheric oxidation, suggesting that stereoselective oxidation or incorporation into the particulate phase does not play a significant role copernicus.orgcnr.itattoproject.org. Studies conducted in environments like the Amazon rainforest have shown that the chiral ratio of this compound enantiomers can vary with increasing height above the canopy, similar to its precursor α-pinene copernicus.orgcnr.itattoproject.org. This suggests that large-scale emission processes of the two precursor chiral forms primarily determine the chiral ratio of this compound, with meteorological, chemical, or physicochemical processes having less influence copernicus.orgcnr.itattoproject.org. Investigations of ice core samples have also revealed fluctuating chiral ratios for cis-pinic acid over historical periods researchgate.netresearchgate.net.
Table 2: Physicochemical Properties of cis-Pinic Acid
| Property | Value | Unit | Source |
| Melting Temperature | 364.32 | K | acs.org |
Historical Context of this compound Identification and Initial Studies
The identification of this compound dates back to 1955 when Holloway et al. first identified it as a product of the liquid-phase ozonolysis of α-pinene rsc.org. Decades later, around the mid-1990s, Christoffersen et al. initiated a series of smog chamber studies that further established this compound as one of the main oxidation products resulting from the gas-phase ozonolysis of α-pinene and recognized its importance as an α-pinene SOA component rsc.org. These foundational studies paved the way for subsequent in-depth mechanistic investigations into its formation pathways and atmospheric significance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVONNIFUFSRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951323 | |
| Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-73-4, 28664-02-0 | |
| Record name | Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 473-73-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Pinic Acid
Laboratory Synthesis Pathways of Pinic Acid
The primary laboratory synthetic routes to this compound often leverage its structural relationship with abundant natural products.
Alpha-pinene (α-pinene) serves as a common precursor for the synthesis of this compound, reflecting its natural formation pathways in the atmosphere. The oxidation of α-pinene can yield this compound, alongside other pinene-derived acids such as pinonic acids and norpinic acids bidd.groupnih.gov. Historically, alkaline potassium permanganate (B83412) oxidation was known to produce these pinene-derived acids, though this method is generally considered too expensive for large-scale commercial production bidd.group.
A more practical approach involves the ozonolysis of α-pinene, followed by the decomposition of the resulting ozonides into the desired acids bidd.group. This process can be effectively carried out using a liquid ozonolysis medium, such as acetic acid. For instance, α-pinene can be ozonized in acetic acid, and the ozonides subsequently decomposed by dilution with water and heating, or by adding hydrogen peroxide bidd.group. This compound is recognized as a major first-generation oxidation product of α-pinene ozonolysis nih.govinvivochem.cnnih.gov.
This compound can also be synthesized through the bromination and subsequent oxidation of pinonic acid. A detailed laboratory procedure involves dissolving pinonic acid in an organic solvent like dioxane wikipedia.orgwikidata.orgfishersci.nl. A solution of sodium hydrobromite, prepared by reacting sodium hydroxide (B78521) with bromine at low temperatures (e.g., 0°C), is then added dropwise to the pinonic acid solution, typically at around -15°C wikipedia.orgwikidata.orgfishersci.nl. The reaction mixture is stirred for several hours, initially at low temperatures and then overnight at room temperature, before the resulting solution is extracted, often with dichloromethane (B109758) wikipedia.orgwikidata.orgfishersci.nl. This method provides a controlled pathway for converting pinonic acid to this compound.
An example of reaction conditions for this synthesis is provided below:
| Reactant/Reagent | Amount | Solvent | Temperature | Reaction Time |
| Pinonic Acid | 2.84 g | 50 mL Dioxane | -15°C to Room Temp. | ~18 hours (2h at 0°C + overnight) wikipedia.orgwikidata.orgfishersci.nl |
| Sodium Hydroxide | 8.2 g | 196 mL Water | 0°C (for hydrobromite prep) | - |
| Bromine | 7.49 g – 7.5 g | - | 0°C (for hydrobromite prep) | - |
Stereoselective synthesis is crucial for producing specific enantiomers of chiral compounds. This compound possesses chiral centers, and its stereochemistry can be controlled by starting from chiral precursors. Commercial (−)-α-pinene and (−)-verbenone have been successfully employed as chiral starting materials for synthesizing polyfunctionalized cyclobutane (B1203170) derivatives wikidata.org.
Oxidative cleavage of these chiral precursors, often utilizing ruthenium trichloride, can quantitatively yield (−)-cis-pinonic and (−)-cis-pinononic acids without epimerization, meaning the original stereochemical information is retained wikidata.org. This retention of stereochemical centers is significant, as it allows the chiral information from the precursor molecule to be transferred to the product, this compound, during subsequent oxidation reactions invivochem.cnnih.gov. Research has shown that the chiral ratio of this compound enantiomers observed in the atmosphere can vary, primarily influenced by large-scale emission processes of its chiral precursors like α-pinene invivochem.cnnih.gov.
Derivatization Strategies and Novel Compound Synthesis
This compound's dicarboxylic acid structure makes it amenable to various derivatization reactions, leading to the synthesis of new compounds.
Carboxylic acid esters of this compound, such as mono- and dialkyl pinates, can be prepared through esterification reactions. Direct esterification of this compound with an equimolar amount of an alcohol (e.g., ethyl, n-butyl, 2-ethylhexyl, or hydronopyl alcohols) can yield alkyl 2,2-dimethyl-3-carboxycyclobutaneacetates, which are monoesters nih.gov. This process typically also produces small amounts of the corresponding diester and unreacted this compound nih.gov.
Alternatively, monoesters can be obtained through the half saponification of dialkyl pinates, such as diethyl pinate. This method involves the selective hydrolysis of one ester group, often targeting the acetate (B1210297) moiety nih.gov. General methods for preparing carboxylic acid esters also include the metal-catalyzed reaction of a carboxylic acid or its anhydride (B1165640) with an alcohol, often followed by removal of excess alcohol and neutralization steps uni.lu.
Peroxypinic acids are a class of compounds derived from this compound that serve as important oxidative proxies, particularly in atmospheric chemistry research. These include monoperoxythis compound isomers and diperoxythis compound wikipedia.orgwikidata.org.
The synthesis of peroxypinic acids from this compound typically involves a reaction with hydrogen peroxide under acidic conditions wikipedia.orgwikidata.orgfishersci.nl. A common procedure entails dissolving this compound in concentrated sulfuric acid, cooling the solution, and then slowly adding a concentrated hydrogen peroxide solution (e.g., 50% H2O2) dropwise while stirring wikipedia.orgwikidata.orgfishersci.nl. The reaction time can vary, and the resulting product mixture, which may contain a mixture of monoperoxythis compound isomers and diperoxythis compound, can be analyzed using techniques like HPLC-MS/MS wikidata.orgfishersci.nl.
Monoperoxythis compound isomers have been observed to form during the ozonolysis of α-pinene in laboratory experiments, although they are typically minor products compared to this compound itself wikipedia.orguni.luuni.lu. The yield of monoperoxythis compound formation has been found to be insensitive to humidity uni.luuni.luwikipedia.org.
An example of reaction conditions for peroxythis compound synthesis is provided below:
| Reactant/Reagent | Amount | Solvent | Temperature | Reaction Time |
| This compound | 10 mg | 22 µL Conc. Sulfuric Acid | 10–15°C | 180 min wikipedia.orgwikidata.orgfishersci.nl |
| Hydrogen Peroxide | 13 µL (50% H2O2) | - | - | - |
Design and Synthesis of Acylhydrazone Compounds
Acylhydrazone compounds are a class of organic molecules characterized by the presence of an acylhydrazone moiety (R-CO-NH-N=CR'R''). The synthesis of compounds incorporating this structure has garnered considerable attention due to their diverse pharmacological properties researchgate.net. This compound has been utilized as a scaffold for the design and synthesis of novel acylhydrazone derivatives.
Specifically, novel this compound-based diacylhydrazone compounds have been successfully synthesized and investigated for their herbicidal activities caf.ac.cn. The general approach for synthesizing acylhydrazone compounds typically involves the condensation reaction between a hydrazide and an aldehyde or ketone scielo.org.co. For dicarboxylic acids like this compound, this would likely involve the formation of a dihydrazide from this compound, which then reacts with suitable aldehydes or ketones to form diacylhydrazones.
Atmospheric Chemistry and Environmental Fate of Pinic Acid
Gas-Phase Formation Mechanisms and Pathways
The formation of pinic acid in the gas phase is predominantly driven by the atmospheric oxidation of α-pinene, a highly abundant monoterpene. This process involves reactions with ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•).
Ozonolysis of α-pinene is a primary pathway for this compound formation in the atmosphere. This reaction involves the addition of ozone to the double bond of α-pinene, leading to the formation of Criegee intermediates. Studies have provided conclusive evidence that this compound is formed via specific Criegee intermediates (CI2) during the ozonolysis of α-pinene rsc.org. The ozonolysis of α-pinene is recognized as a critical process in SOA formation, with this compound being a major product rsc.orgpnas.orgresearchgate.netnih.gov.
Research has quantified the yields of this compound from α-pinene ozonolysis. For instance, under dry conditions and in the presence of an OH scavenger, yields of this compound have been measured at approximately 2.85 ± 0.31% rsc.org. The formation of this compound can also occur through particle-phase production pathways, with its concentration continuing to increase even after the consumption of α-pinene pnas.orgcopernicus.org.
Table 1: Reported Yields of this compound from α-Pinene Ozonolysis
| Conditions | Yield of this compound (%) | Reference |
| Dry, with OH scavenger | 2.85 ± 0.31 | rsc.org |
Hydroxyl radicals (•OH) are highly reactive species in the atmosphere, often referred to as the "detergent" of the troposphere due to their role in breaking down pollutants iiab.me. This compound is also a product of α-pinene oxidation initiated by OH radicals researchgate.net. While this compound itself can undergo further oxidation by OH radicals in the aqueous phase, leading to products like northis compound and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), its formation from α-pinene via OH-initiated processes is a significant atmospheric pathway rsc.org. The photo-oxidation of this compound in the aqueous phase by OH radicals has been mechanistically investigated, showing different molar yields of products like northis compound and MBTCA under acidic and basic pH conditions rsc.org.
Nitrate radicals (NO₃•) are important oxidants, particularly during nighttime in the atmosphere. The reaction of α-pinene with NO₃ radicals also contributes to the formation of secondary organic aerosol, and this compound has been identified as a marker compound in α-pinene SOA formed under both day- and nighttime conditions (involving OH and NO₃ radicals, respectively) copernicus.org. While the specific mechanistic details of this compound formation directly from NO₃ reactions with α-pinene are complex, its presence in SOA generated from NO₃-initiated oxidation highlights the contribution of this pathway copernicus.orgpnas.org.
The atmospheric degradation of volatile organic compounds, including α-pinene, is often described within detailed chemical mechanisms like the Master Chemical Mechanism (MCM). The formation of cis-pinic acid from the ozonolysis of α- and β-pinene has been a subject of mechanistic development for integration into such models psu.educopernicus.org. These mechanisms aim to accurately represent the complex series of reactions that lead to the formation of this compound and other oxygenated products, which are crucial for predicting atmospheric composition and aerosol formation.
Contribution to Secondary Organic Aerosol (SOA) Formation and Evolution
The chiral properties of this compound in SOA have also been studied, revealing that the chiral information of the α-pinene precursor is largely transferred to this compound, with its chiral ratio in the particle phase primarily determined by large-scale emission processes of the precursors copernicus.orgcnr.itattoproject.org.
This compound's molecular structure, specifically its two carboxyl functions, results in a relatively low vapor pressure, giving it a strong tendency to partition into the particle phase pnas.orgcopernicus.orgcnr.it. This gas-to-particle partitioning is a critical step in SOA formation, as it allows this compound to condense onto existing particles or contribute to new particle formation. The saturation concentration of this compound ranges between 0.9–23 μg m⁻³ for temperatures between 290–310 K, indicating its semi-volatile to low-volatile nature which favors its partitioning into the aerosol phase mdpi.com. This partitioning behavior makes this compound an important contributor to the growth and evolution of atmospheric particulate matter.
Table 2: Key Properties of this compound Relevant to SOA Formation
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | uni.lunih.govlabsolu.ca |
| Vapor Pressure (atm) | ~6 × 10⁻¹⁰ (at 298 K) | pnas.org |
| Saturation Conc. | 0.9–23 μg m⁻³ (at 290–310 K) | mdpi.com |
| Role in SOA | Major component, first-generation product | pnas.orgresearchgate.netrsc.org |
Role in New Particle Formation and Growth
While sulfuric acid, ammonia, and amines are considered key contributors to the initial stages of new particle formation (NPF), organic compounds like this compound play a vital role in the subsequent growth of these particles to larger sizes. copernicus.orgcopernicus.org Research indicates that this compound, alongside pinonic acid, can exhibit substantial decreases in addition free energies, ranging from -8 to -10 kcal mol⁻¹, when interacting with freshly nucleated particles (FNPs) composed of sulfuric acid and amines (e.g., (SA)₁₀(AM)₁₀ and (SA)₁₀(MA)₁₀). copernicus.orgcopernicus.org This characteristic positions this compound as a potential candidate for the organic growth of FNPs. copernicus.orgcopernicus.org Notably, this compound maintains a significant addition free energy decrease of -11.8 kcal mol⁻¹ even for a second addition, attributed to the strong interactions of its two carboxylic acid groups with other monomers and the FNP. copernicus.orgcopernicus.org
However, for very small FNPs (approximately 1.4 nm), the uptake of monomers, including this compound, may not be sufficient to overcome the Kelvin effect under realistic atmospheric conditions, implying that these particles are too small to support significant growth from these monomers. copernicus.orgcopernicus.org Despite this, this compound remains a promising candidate for spontaneous condensation onto larger FNPs, particularly under cold, yet plausible, atmospheric conditions. copernicus.org The ozonolysis of α- and β-pinene, which yields this compound, has been shown to possess a drastically higher nucleation potential compared to reactions involving OH radicals or NO₃. researchgate.net Cis-pinic acid is considered a highly probable degradation product that leads to the rapid formation of new aerosols through nucleation, with its observed formation timescale suggesting it is a first-generation product. researchgate.net
Influence on Particle Mass and Composition
This compound predominantly exists in the particle phase within the atmosphere due to its lower saturation vapor pressure when compared to compounds like pinonic acid. acs.org It is a significant contributor to the formation of secondary organic aerosols (SOA). rsc.orgattoproject.org Studies have shown that the highest concentrations of this compound are typically found in particles with diameters ranging from 100 to 600 nm, which corresponds to the accumulation mode of the particle size distribution. copernicus.org Furthermore, the aqueous-phase processing of semi-volatile oxidation products of α-pinene, including this compound, is known to contribute to SOA formation. rsc.org In some forest environments, this compound has been detected in atmospheric fine particles at concentrations as high as approximately 50 ng m⁻³. researchgate.net Its presence, as an oxygenated compound, directly influences the chemical composition of atmospheric particles. rsc.org
Chiral Distribution and Enantiomeric Ratios in Atmospheric Studies
The study of chiral compounds in the atmosphere, such as this compound, provides unique insights into their formation pathways and sources. Chiral chemodiversity plays a crucial role in biochemical processes, including insect and plant communication, yet most organic aerosol studies have historically not distinguished between enantiomeric compounds. copernicus.orgmpg.decyi.ac.cycopernicus.org
Enantiomeric Ratios in Ambient Aerosol Samples
Chirally specified measurements of secondary organic aerosol (SOA) at the Amazon Tall Tower Observatory (ATTO) have revealed that the chiral ratio of this compound varies with increasing height above the canopy. copernicus.orgmpg.decyi.ac.cycopernicus.org Across various measurement periods at ATTO, the enantiomeric ratios (E2/E1) of this compound consistently ranged from 4 to 6. copernicus.org During dry seasons, the ratios at 80 meters were approximately 4.6 ± 0.1 and 4.5 ± 0.1, while the wet season exhibited elevated values of 5.2 ± 0.2. copernicus.org At 320 meters, the E2 enantiomer, which originates from (−)-α-pinene oxidation, became more dominant, leading to ratios of 4.9 ± 0.1 and 5.30 ± 0.09 during dry seasons and 5.8 ± 0.1 during the wet season. copernicus.org
Maximum concentrations for the E1 enantiomer were measured at (0.027 ± 0.002) ng m⁻³ and for E2 at (0.113 ± 0.023) ng m⁻³ during dry seasons. mpg.ded-nb.info In the rainy season, maximum concentrations were (0.026 ± 0.020) ng m⁻³ for E1 and (0.077 ± 0.059) ng m⁻³ for E2. mpg.ded-nb.info Analysis of ice-core samples from the Belukha Glacier covering the period 1870–1970 CE indicated fluctuating chiral ratios for cis-pinic acid. copernicus.orgresearchgate.netcopernicus.org
Table 1: this compound Enantiomeric Ratios (E2/E1) and Concentrations at ATTO
| Season | Height (m) | Enantiomeric Ratio (E2/E1) | E1 Concentration (ng m⁻³) | E2 Concentration (ng m⁻³) | Source |
| Dry | 80 | 4.6 ± 0.1 | (0.027 ± 0.002) (max) | (0.113 ± 0.023) (max) | copernicus.orgd-nb.info |
| Dry | 320 | 4.9 ± 0.1 / 5.30 ± 0.09 | - | - | copernicus.org |
| Wet | 80 | 5.2 ± 0.2 | (0.026 ± 0.020) (max) | (0.077 ± 0.059) (max) | copernicus.orgd-nb.info |
| Wet | 320 | 5.8 ± 0.1 | - | - | copernicus.org |
Preservation and Transfer of Chiral Information from Precursor Monoterpenes
A key finding in atmospheric chemistry is that the chiral information of the precursor molecule, α-pinene, is largely preserved and transferred to this compound during atmospheric oxidation and its subsequent incorporation into the particulate phase. copernicus.orgattoproject.orgmpg.decyi.ac.cycopernicus.orgd-nb.infodntb.gov.ua This preservation occurs because the stereochemical centers remain intact during certain oxidation reactions. copernicus.orgresearchgate.net In contrast, another important α-pinene oxidation product, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), loses its original chiral information due to the cleavage of its four-membered ring. copernicus.org Laboratory chamber experiments have further confirmed this transfer, demonstrating that the E1 enantiomer of this compound results from the ozonolysis of (+)-α-pinene, while the E2 enantiomer is formed from the ozonolysis of (−)-α-pinene. mpg.decopernicus.org
Vertical Gradients of Chiral Ratios in Atmospheric Profiles
Observations at the Amazon Tall Tower Observatory (ATTO) have shown that the chiral ratio of this compound exhibits a vertical gradient, varying with increasing height above the canopy. copernicus.orgattoproject.orgmpg.decyi.ac.cycopernicus.orgd-nb.info This trend is similar to that observed for α-pinene, although it is less pronounced for this compound. copernicus.orgmpg.decyi.ac.cycopernicus.orgd-nb.info Specifically, the ratio consistently increases with tower height across all measurement periods. copernicus.org For α-pinene, (+)-α-pinene tends to dominate at canopy level, while (−)-α-pinene is more prevalent at the top of the tower. copernicus.orgmpg.de The less pronounced vertical gradient observed for this compound enantiomers in the particle phase is attributed to the significant differences in the atmospheric lifetimes of the reactant (α-pinene) and the product (this compound). copernicus.orgmpg.decyi.ac.cycopernicus.orgd-nb.info this compound has a longer atmospheric lifetime, which allows its chiral signature to reflect a larger-scale picture of precursor emissions. attoproject.org This also indicates that local emission conditions exert a greater influence at lower atmospheric levels, whereas regional sources have a more significant impact at higher altitudes. copernicus.orgmpg.de
Interpretation of Biogenic Emission Sources Using Chiral Signatures
The preservation of the chiral relationship from the biogenic precursor compound α-pinene in this compound provides a valuable tool for interpreting biogenic emission sources. copernicus.orgattoproject.orgmpg.decyi.ac.cycopernicus.orgd-nb.info The analysis of chiral particle-bound degradation products, such as this compound, can yield large-scale information about the contributions to biogenic secondary aerosols from characteristic emissions of chiral aerosol precursors from different forest ecosystems. copernicus.orgmpg.decyi.ac.cycopernicus.org This can even include contributions from forest-related fauna, such as termites, which are known to emit (+)-α-pinene. copernicus.orgmpg.de
The emission of α-pinene enantiomers is dependent on the specific vegetation type and even tree species. copernicus.orgresearchgate.netresearchgate.net Distinct chiral signatures have been identified in various compartments of forest environments, including the canopy, trunk, and soil regions. copernicus.orgresearchgate.net By utilizing the chiral ratios of longer-lived compounds like this compound, researchers can gain a broader perspective on precursor emissions, while simultaneously discerning local and regional influences. attoproject.orgmpg.ded-nb.info Studies conducted at ATTO have highlighted that the chiral ratio of cis-pinic acid does not always directly correlate with that of its primary precursor, α-pinene. copernicus.orgcopernicus.org This suggests that the chiral ratios of short-lived precursors are more influenced by local emissions, whereas the chiral ratios of SOA components tend to reflect larger-scale emission patterns. copernicus.orgcopernicus.org
Aqueous-Phase Photochemistry and Oxidation Mechanisms
Atmospheric aqueous phases serve as crucial reaction media for the processing of water-soluble organic acids (OAs), including this compound. The photochemistry occurring within these phases is known to contribute substantially to the formation of aqSOA. rsc.orgresearchgate.netrsc.org While direct photolysis of this compound is not its most significant atmospheric sink, it can contribute to its removal in wet particulate matter. acs.org The primary focus of research into this compound's aqueous-phase fate revolves around its oxidation by hydroxyl radicals (OH). rsc.orgresearchgate.netrsc.org
Hydroxyl Radical (OH) Oxidation in Cloud, Fog, and Aerosol Liquid Water
The aqueous-phase hydroxyl radical (OH) oxidation of this compound has been the subject of in-depth mechanistic investigations. rsc.orgresearchgate.netrsc.org OH radicals primarily react with organic acids through hydrogen abstraction and addition to the "R" group of the molecule. Importantly, the OH radical exhibits reactivity towards the carboxylate group (ROO⁻) by abstracting an electron from it. rsc.org
The atmospheric lifetimes of this compound, influenced by its reactivity with OH radicals, vary significantly depending on the liquid water content (LWC) of the atmospheric system. Clouds, with their higher LWC, are considerably more effective in processing this compound than aerosols. For instance, lifetimes can range from tens of hours to a single second or less in clouds, compared to hundreds of days to tens or hundreds of hours in aerosol systems. acs.org Experimental studies have utilized steady-state OH concentrations (e.g., 1.4 × 10⁻¹² M at pH 2 and 7.4 × 10⁻¹³ M at pH 8) that fall within the estimated range of ambient cloudwater concentrations, ensuring atmospheric relevance. rsc.org
Impact of Solution pH on Reaction Mechanisms and Product Yields
Solution pH has been demonstrated to drastically alter the reaction mechanisms and product yields during the aqueous-phase OH-oxidation of this compound. rsc.orgresearchgate.netrsc.orgrsc.org This is a critical finding, as the pH of atmospheric aqueous phases is highly variable and has been changing over recent decades. rsc.orgualberta.ca
Research has shown a notable difference in the molar yields of key oxidation products, northis compound (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), under acidic (pH 2) and basic (pH 8) conditions. rsc.orgresearchgate.netrsc.orgrsc.org
Table 1: Molar Yields of this compound Oxidation Products at Different pH Values
| Product | Yield at pH 2 (%) | Yield at pH 8 (%) |
| Northis compound (NPA) | 3.4 rsc.orgresearchgate.netrsc.orgrsc.org | 10 rsc.orgresearchgate.netrsc.orgrsc.org |
| MBTCA | 2.6 rsc.orgresearchgate.netrsc.orgrsc.org | 5.0 rsc.orgresearchgate.netrsc.orgrsc.org |
These significant yield differences are primarily attributed to a charge transfer reaction pathway that is unique to the aqueous phase and occurs specifically with the pinate ion (the deprotonated form of this compound), rather than the carboxylic acid form. This demonstrates that solution pH can fundamentally alter photochemical mechanisms in the atmosphere. rsc.orgresearchgate.netrsc.orgrsc.org
Secondary Product Formation and Atmospheric Aging
Atmospheric aging processes, particularly those induced by hydroxyl radicals, are crucial for the evolution of organic compounds. For secondary organic aerosols, OH-induced aging is largely attributed to gas-phase oxidation of semi- or intermediate-volatile organic compounds. researchgate.net this compound, when in particle form, exhibits a longer atmospheric lifetime before further reaction, providing a broader perspective on precursor emissions, including local and regional influences. attoproject.org
Degradation to Northis compound and Methylbutanetricarboxylic Acid (MBTCA)
Northis compound (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) are consistently identified as major products resulting from the aqueous-phase OH-oxidation of this compound. rsc.orgresearchgate.netrsc.orgualberta.caucdavis.edu MBTCA is also known as a second-generation aging product formed from the gas-phase oxidation of cis-pinonic acid by OH radicals. pnas.org Northis compound itself is a semi-volatile oxidation product of both α-pinene and β-pinene. While its reaction with OH radicals leads to only small changes in particle mass concentration, it can participate in the formation of dimers. mdpi.com
Dimerization and Oligomerization in the Condensed Phase
Once condensed into the aerosol phase, this compound is believed to undergo oligomerization, leading to the formation of dimers. copernicus.org The formation of dimers and higher-order oligomers is a significant process that can influence new particle formation and the partitioning of compounds between the gas and particle phases. nih.govnih.gov Studies indicate that non-covalent dimers of cis-pinic acid are favorably formed in the condensed phase. nih.gov The addition reaction that leads to the formation of the cis-pinic acid homodimer has been shown to have a very high equilibrium constant (Keq exceeding 10⁶), suggesting a strong propensity for this reaction. copernicus.org
The process of dimerization is dependent on both the solution environment and temperature. Water-like solutions tend to promote dimer formation, whereas heating can cause the decomposition of these oligomers back into their monomeric units. nih.gov These dimers and higher oligomers can contribute substantially to the total mass of secondary organic aerosol, with reports indicating contributions as high as 75% in freshly nucleated particles. nih.gov Proposed mechanisms for dimer formation include esterification reactions, such as that between cis-pinic acid and diaterpenylic acid. copernicus.org
Formation of Highly Oxygenated Molecules (HOMs)
Highly Oxygenated Molecules (HOMs) are a class of low-volatility organic compounds that contribute significantly to secondary organic aerosol (SOA) formation and growth. This compound and its derivatives are implicated in the formation of HOMs through complex atmospheric oxidation pathways. Stable high-molecular-weight esters, including a hydroxypinonyl ester of cis-pinic acid (C₁₉H₂₈O₇) and a diaterpenylic ester of cis-pinic acid (C₁₇H₂₆O₈), have been identified in α-pinene ozonolysis SOA ugent.be. These esters are proposed to form from gas-phase HOMs, involving an acyl peroxy radical related to cis-pinic acid and an alkoxy radical related to hydroxypinonic acid ugent.be. The formation mechanism suggests a radical termination reaction (RO₂• + R'O• → RO₃R') followed by decomposition, leading to stable esters ugent.be.
Peroxypinic acids, which are proxies for HOMs, have been synthesized and found in secondary organic aerosol generated from the ozonolysis of α-pinene in laboratory experiments cam.ac.ukcopernicus.orguantwerpen.be. These peroxy acids are considered important in new particle formation and may contribute to particle toxicity cam.ac.ukcopernicus.org. The yield of monoperoxythis compound formation was not influenced by humidity, but these compounds degrade quickly on filters, indicating potential underestimates of their ambient concentrations in traditional off-line analyses copernicus.orguantwerpen.be. While hydroxyl radicals (OH) are the most important atmospheric oxidants, HOM formation from α-pinene can also be predominantly induced by hydrogen abstraction by OH radicals, a pathway previously considered minor nih.gov.
Identification as a Tracer for Aged Alpha-Pinene SOA
This compound is a first-generation oxidation product of α-pinene, primarily formed through ozonolysis and OH-initiated oxidation publish.csiro.aucnr.itcopernicus.org. As α-pinene SOA undergoes further atmospheric processing, this compound can be transformed into other compounds, making its relative abundance, or the ratio of this compound to its degradation products, an indicator of the "age" or extent of atmospheric aging of α-pinene SOA publish.csiro.aucopernicus.org.
Northis compound has been proposed as a potential tracer for aged α-pinene SOA, forming through the degradation of this compound mdpi.com. Additionally, the C₈-tricarboxylic acid, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), is a well-known higher-generation photooxidation product of α-pinene, formed through the further reaction of pinonic acid, another first-generation α-pinene SOA tracer publish.csiro.auresearchgate.net. The ratio of this compound to MBTCA (P/M ratio) can be used to evaluate the aging processes of α-pinene SOA, with a lower P/M ratio signaling more aged SOA copernicus.org. Studies have shown that the relative abundance of both pinonic and this compound can decrease substantially upon irradiation, indicating their consumption in further reactions during aging publish.csiro.au.
Atmospheric Transport, Lifetime, and Deposition
This compound's physicochemical properties, such as its relatively low vapor pressure due to its two carboxyl functions, give it a strong tendency to partition into the particle phase cnr.itcopernicus.orgcopernicus.org. This characteristic influences its atmospheric transport, lifetime, and deposition pathways.
Long-Range Transport Potential as a Semi-Volatile Compound
This compound is considered a semi-volatile organic compound. Its saturation concentration at 298 K has been estimated to be between 8.9 and 12.8 µg m⁻³ mdpi.com. The semi-volatile nature of this compound allows it to exist in both the gas and particle phases, enabling its long-range transport in the atmosphere. Because this compound exists in the atmosphere in particle form and has a longer lifetime before further reaction, it provides a larger-scale picture of precursor emissions, reflecting both local and regional influences attoproject.org. The chiral ratio of this compound is primarily determined by large-scale emission processes of its precursors (α-pinene enantiomers), with meteorological, chemical, or physicochemical processes playing a less significant role in altering this ratio during transport cnr.itcopernicus.orgcopernicus.orgattoproject.org.
Analysis in Environmental Archives (e.g., Ice Cores)
Glaciers and ice cores serve as valuable environmental archives, preserving organic compounds from atmospheric aerosols, including this compound, which can be used as marker species for past emission sources copernicus.orglib4ri.chacs.orgcopernicus.orgresearchgate.net. A two-dimensional liquid chromatography (mLC-LC) method has been developed to simultaneously determine the chiral ratios of monoterpene oxidation products like cis-pinic acid and cis-pinonic acid in ice-core samples copernicus.orglib4ri.chcopernicus.orgresearchgate.net. This method has been successfully applied to ice-core samples from the Belukha Glacier in the Siberian Altai, covering the period 1870–1970 CE copernicus.orglib4ri.chresearchgate.net. In these samples, the chiral ratio of cis-pinic acid showed fluctuating values, while that of cis-pinonic acid remained more constant copernicus.orglib4ri.chcopernicus.orgresearchgate.net. This compound has been quantified in ice cores, with concentrations reaching up to 1.5 ng g⁻¹ in the Belukha ice core and up to 0.553 ng g⁻¹ in the Grand Combin ice core acs.org. Its presence in ice cores contributes to understanding past biogenic emission proxies and the influence of wildfires on atmospheric chemical properties acs.org.
Deposition Pathways onto Terrestrial and Aquatic Surfaces
This compound, being a dicarboxylic acid and highly water-soluble, can be readily introduced into atmospheric aqueous phases such as cloud and fog droplets, and aerosol liquid water rsc.org. Its high water solubility (this compound > cis-northis compound > cis-pinonic acid > cis-norpinonic acid) means that when cloudwater is present, this compound will primarily reside in the aqueous phase rsc.org. This makes aqueous-phase processing a significant removal pathway.
Deposition of atmospheric aerosols, including those containing this compound, occurs through both wet and dry deposition epa.gov. Wet deposition involves the removal of atmospheric components by precipitation (rain, snow, fog, hail), while dry deposition refers to the direct settling of acidic particles and gases onto surfaces epa.gov. When these acidic components, including organic acids like this compound, are deposited onto terrestrial and aquatic surfaces, they can contribute to acid deposition epa.govoxfordbibliographies.commrgscience.com. While acid deposition is primarily associated with sulfur dioxide (SO₂) and nitrogen oxides (NOₓ) leading to sulfuric and nitric acids, the presence of organic acids can also influence the pH of precipitation and surface waters epa.govoxfordbibliographies.com.
Ecological and Biological Research Aspects of Pinic Acid
Interactions within Ecosystems and Plant Environments
Pinic acid is a key component of secondary organic aerosols (SOAs), which are formed through the atmospheric oxidation of BVOCs emitted by plants copernicus.orgcnr.itcopernicus.orguci.eduescholarship.orgresearchgate.net. These SOAs and deposited secondary organic material (SOM) can have profound effects on ecosystems.
Secondary organic material (SOM), including compounds like this compound, can accumulate on plant surfaces and in soil, potentially influencing plant-plant and plant-microorganism interactions uci.eduresearchgate.net. While direct studies on this compound's specific influence on these interactions are limited, the broader context of SOM suggests its potential role. For example, SOM on plant foliage can affect species interactions and may reduce herbivore pressure uci.edu. In soil ecosystems, SOM originating from the oxidation of dead plant material or deposited from the atmosphere can affect soil organisms uci.eduuef.fi. The long lifetimes of SOM in soil suggest "afterlife effects" of plants, where the organic material continues to influence soil organisms even after the original VOC producer is no longer alive uci.eduuef.fi.
The emission of BVOCs, which are precursors to this compound, can increase substantially under abiotic and biotic stressors such as drought, insect parasitism, and microbial infections uci.edugrowmag.com. Consequently, the presence and concentration of this compound and other oxidation products can serve as chemical signatures of environmental stress at the ecosystem scale. For instance, α-pinene, a precursor to this compound, is produced by trees in response to such stressors growmag.com. This compound itself is a major oxidation product of α-pinene ozonolysis and is considered an important α-pinene tracer in SOA copernicus.orgcnr.itcopernicus.orguci.edusdu.edu.cnrsc.orgcopernicus.orgresearchgate.netscielo.brcopernicus.orgcopernicus.orgcopernicus.orgcapes.gov.br. Its presence in atmospheric aerosols, particularly in forested regions, is directly linked to the oxidation of biogenic VOCs escholarship.orgcopernicus.org. The chiral ratio of this compound enantiomers can also provide information on biogenic emission sources, as this chiral relationship is preserved during the oxidation of its precursor, α-pinene copernicus.orgcnr.itcopernicus.orgresearchgate.netattoproject.org. This suggests that the chiral ratio of this compound is primarily determined by large-scale emission processes of its precursors, rather than by meteorological, chemical, or physicochemical processes copernicus.orgcnr.itcopernicus.orgresearchgate.netattoproject.org.
This compound is a significant product of the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), particularly α-pinene, which are emitted by flora copernicus.orgcnr.itcopernicus.orgnih.govuci.eduescholarship.orgresearchgate.netsdu.edu.cnrsc.orgresearchgate.netscielo.brcopernicus.orgcopernicus.orgcapes.gov.brucr.edumdpi.compsu.edufz-juelich.demdpi.com. These BVOCs contribute significantly to the formation of secondary organic aerosols (SOAs) in the atmosphere copernicus.orgcnr.itcopernicus.orgnih.govuci.eduescholarship.orgresearchgate.netgrowmag.comsdu.edu.cnrsc.orgcopernicus.orgresearchgate.netscielo.brcopernicus.orgcopernicus.orgcopernicus.orgcapes.gov.brucr.edumdpi.compsu.edumdpi.com. The emission of α-pinene and the ratio of its enantiomers are determined by the local vegetation, and potentially by contributions from local fauna, such as termites copernicus.orgcopernicus.org. This compound, due to its low vapor pressure, has a strong tendency to partition into the particle phase, becoming a component of atmospheric particulate matter copernicus.orgcnr.itcopernicus.orgnih.gov. This interplay is crucial for understanding atmospheric composition and its impact on climate, as SOAs can affect solar radiation and cloud formation processes uci.eduescholarship.orggrowmag.comattoproject.org.
The concentrations of this compound in aerosol samples can vary significantly depending on time and location. Table 1 presents reported concentrations of this compound in α-pinene oxidation products in aerosol samples. copernicus.org
Table 1: Concentrations of this compound in α-Pinene Oxidation Products in Aerosol Samples copernicus.org
| Sample Type | This compound Concentration (ng/m³) |
| Aerosol | Varies strongly |
Investigational Biological Activities of this compound Derivatives
Research has explored the potential biological activities of this compound and its derivatives.
This compound and its derivatives have been investigated for potential biological activities, including antimicrobial properties ontosight.ai. While specific detailed research findings on the antimicrobial activity of this compound itself are not extensively detailed in the provided search results, the broader category of acid derivatives and related compounds have shown such properties. For example, other acid derivatives like pipemidic acid derivatives have demonstrated high antibacterial activity against various Gram-negative bacteria, including Proteus mirabilis, Salmonella typhimurium, and Escherichia coli nih.gov. Similarly, usnic acid derivatives have shown good antibacterial activity, particularly against Staphylococcus aureus nih.gov. Some studies have also explored the synthesis of this compound-based dithioureas, with one compound displaying growth inhibition activity against rape root researchgate.net.
The investigational biological activities of this compound derivatives also extend to antiviral properties ontosight.ai. While direct studies on this compound's antiviral activity are not explicitly detailed, research on other acid derivatives, such as usnic acid derivatives, has shown promise in this area. For instance, usnic acid and its derivatives have been studied as inhibitors against various viruses, including SARS-CoV-2 and influenza A virus nih.govnih.govjrespharm.com. These studies indicate that certain derivatives can exhibit high antiviral activity and bind to viral proteins nih.govnih.gov.
Exploration of Anticancer Properties
Investigations into the anticancer properties of this compound and its derivatives have been a subject of research. This compound has been broadly investigated for its biological activities, including potential anticancer properties, though its precise mechanism of action and therapeutic applications are still under investigation. ontosight.ai Some studies have explored the synthesis of novel compounds based on this compound, such as this compound-based dithioureas, and their preliminary bioassays have indicated certain biological activities. researchgate.net While direct, detailed research findings on this compound's standalone anticancer efficacy are limited in the provided search results, related compounds and derivatives have shown promise. For instance, studies on pinnaic acid, which shares a structural core with halichlorine, have demonstrated some anti-cancer activity and inhibition of inflammatory enzymes. nih.gov A library of pinnaic acid analogues was synthesized and tested against cancer cell lines (HeLa and CaCo-2), with eleven compounds showing selectivity for CaCo-2 cells. nih.gov Other related research on different acids, such as punicic acid and pomolic acid, has shown their ability to induce cell death in carcinoma cells through mechanisms like ferroptosis and inhibit tumor progression by affecting topoisomerases. nih.govmdpi.com
Herbicidal Activity Assessments
This compound and its derivatives have been assessed for their herbicidal activities. Preliminary bioassays of novel this compound-based dithioureas have indicated a certain level of herbicidal activity. researchgate.net Specifically, one compound, E1, derived from this compound, exhibited a 66.6% growth inhibition activity against the root of rape (Brassica campestris) at a concentration of 100 mg/L, categorizing it as a B-class activity level. researchgate.net This suggests that modifications of the this compound structure can lead to compounds with potential herbicidal applications. Further research in this area involves the synthesis of novel this compound-based diacylhydrazone compounds, which have also been studied for their herbicidal activities. caf.ac.cndntb.gov.ua
Fungicidal Activity Evaluations
Evaluations of the fungicidal activity of this compound derivatives have been conducted. Novel this compound-based dithioureas have shown fungicidal activity in preliminary bioassays. researchgate.net The synthesis of these dithioureas involved preparing this compound from α-pinene, converting it into dichloride, and then synthesizing diisothiocyanates, which were subsequently N-acylated to yield the dithiourea compounds. researchgate.net This indicates that the structural framework of this compound can be modified to create compounds with antifungal properties. Research on β-pinene derivatives, a related natural compound, has also shown significant antifungal activity against plant pathogens, suggesting a broader potential for pinane (B1207555) skeleton-based compounds in pesticide development. mdpi.com
Investigations into Plant Growth Regulating Activities
Investigations into the plant growth regulating activities of this compound derivatives have been carried out. Preliminary bioassays of this compound-based dithioureas demonstrated a certain level of plant growth regulating activity. researchgate.net This suggests that compounds derived from this compound can influence plant growth processes. While specific details on the mechanisms of this compound's own plant growth regulating activity are limited in the provided results, the broader field of plant growth regulators often involves compounds that affect hormone pathways, such as auxins. nih.govstem.org.ukplantae.orgsaps.org.uk For instance, phosphatidic acid has been shown to directly regulate the PINOID (PID) kinase, which in turn modulates the activity of PIN-FORMED2 (PIN2) auxin efflux transporter, affecting auxin redistribution and root growth in response to stress. nih.gov This highlights the complex interplay of various compounds in regulating plant growth.
Advanced Analytical Methodologies in Pinic Acid Research
Mass Spectrometric Characterization for Structural Elucidation
Atmospheric Pressure Chemical Ionization (APCI) MS for Online Analysis
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful soft-ionization technique widely utilized for the online measurement of organic acids, including pinic acid, in both gas and particle phases copernicus.orgcopernicus.org. This method is particularly effective for carboxylic and dicarboxylic acids because, in negative ion mode, primary O₂⁻ ions readily abstract acidic protons from organic molecules, leading to efficient ionization tandfonline.com.
Research has demonstrated the utility of APCI-MS for the online analysis of α-pinene-ozone mixtures, successfully detecting this compound at a mass-to-charge ratio (M-H) of 185 witpress.com. To enhance detection limits for small dicarboxylic acids such as this compound, a micro-orifice volatilization impactor (MOVI) has been coupled with APCI-Ion Trap Mass Spectrometry (IT/MS) researchgate.netcolorado.edunih.gov. This integrated system has shown improved performance compared to standalone online APCI-IT/MS measurements researchgate.netcolorado.edu.
Studies employing MOVI-APCI-IT/MS have determined the limits of detection and quantification for this compound through external calibration to be 4.4 ng and 13.2 ng, respectively researchgate.netcolorado.edunih.gov. Field campaigns have utilized this technique to analyze ambient organic aerosols and quantify individual biogenic SOA marker compounds. For instance, a diurnal cycle for this compound in sampled aerosol particles revealed maximum concentrations at night (median: 10.1 ng m⁻³) and minimum concentrations during the day (median: 8.2 ng m⁻³), a phenomenon likely influenced by the partitioning behavior of this compound and changes in the phase state of organic aerosol particles with varying relative humidity researchgate.netcolorado.edunih.gov.
Aerosol and Particle Phase Characterization
Characterizing the aerosol and particle phases is crucial for understanding the atmospheric behavior and impact of compounds like this compound. This involves assessing their volatility and determining their size distributions within the aerosol population.
Thermodenuders (TDs) are instrumental devices used to characterize the volatility of atmospheric aerosols by progressively heating them and observing the resulting changes in their size, mass, or optical properties researchgate.netacs.org. As secondary organic aerosol (SOA) components, including this compound, pass through a thermodenuder, they desorb from the particle phase into the gas phase according to their vapor pressures, which are influenced by their carbon number and functional group composition researchgate.net.
The mass fraction remaining (MFR) of particles after heating in a thermodenuder is a key measurement that provides insights into their volatility researchgate.netd-nb.inforesearchgate.net. Studies have shown that the evaporation behavior of SOA formed from α-pinene ozonolysis is comparable to that of a this compound standard, suggesting similar volatility characteristics researchgate.net. This compound itself exhibits low volatility, with a negligible evaporation rate observed in measurements, indicating that its vaporization enthalpy is likely similar to or greater than that of other SOA components mdpi.com.
Reported saturation concentrations for this compound range between 0.9 and 23 μg m⁻³ at temperatures spanning 290–310 K mdpi.com. For related compounds like northis compound, thermodenuder measurements estimated a saturation concentration of 8.9 μg m⁻³ at 298 K, with a vaporization enthalpy of 71 kJ mol⁻¹ researchgate.netmdpi.com. Thermograms, which plot the particle mass fraction remaining as a function of thermodenuder temperature, for α-pinene SOAs, have been found to be consistent with previous research findings d-nb.info.
The Scanning Mobility Particle Sizer (SMPS) system is a fundamental tool for measuring the size distributions of aerosol particles, typically covering a range from 10 nm to 800 nm or 10 nm to 400 nm copernicus.orgnih.govmpg.decopernicus.org. SMPS provides data on both particle number and volume distributions mdpi.com.
In experiments involving α-pinene ozonolysis, SMPS has been extensively used to characterize the resulting particle size distributions copernicus.orgnih.govmpg.decopernicus.org. Research indicates that the highest concentrations of this compound are typically found in particles with diameters between 100 and 600 nm, which corresponds to the accumulation mode of the particle size distribution copernicus.orgmpg.de. More specifically, elevated concentrations of this compound have been consistently observed for particles within the 180 to 560 nm diameter range copernicus.orgmpg.de. Furthermore, studies have shown that lower reaction temperatures generally lead to the formation of larger particles and higher SOA masses copernicus.org.
SMPS measurements can be used to derive mass concentrations of aerosols by assuming a particle density nih.govtandfonline.com. For instance, in the context of α-pinene SOA, a density of 1.19 g cm⁻³ has been applied to convert SMPS data into mass concentrations nih.gov.
Quantitative Analysis and Spectrophotometric Approaches
Accurate quantitative analysis is paramount in this compound research to determine its atmospheric abundance and to understand its contribution to aerosol mass. While mass spectrometry offers high specificity, spectrophotometric methods provide a complementary approach, particularly for functional group characterization.
The quantification of biogenic secondary organic aerosol (BSOA) species, including this compound, often faces challenges due to the limited availability of commercially authentic standards researchgate.netwhiterose.ac.uk. Consequently, the synthesis of this compound standards is a common practice for analytical purposes colorado.educopernicus.orgmpg.decopernicus.orgcopernicus.org. For example, cis-pinic acid can be synthesized following established procedures, such as that described by Moglioni et al. (2000) copernicus.orgmpg.decopernicus.orgcopernicus.org.
Calibration curves are essential for the accurate quantification of target analytes like this compound. Seven-point calibration curves for this compound, prepared with concentrations ranging from 0.5 to 500 ng mL⁻¹, have demonstrated high linearity with correlation coefficients exceeding 0.98 copernicus.orgmpg.de. The instrumental detection limits for this compound stereoisomers have been shown to be sufficiently low to enable reliable quantification, with a reported limit of detection (LOD) for this compound at 1.74 ng mL⁻¹ copernicus.orgmpg.de.
To address the broader issue of lacking authentic standards for BSOA quantification, a method based on predicting relative ionization efficiency (RIE) factors has been proposed. This approach uses a proxy standard, such as cis-pinonic acid, for calibration and then corrects the concentrations using predicted RIE factors researchgate.netwhiterose.ac.uk. The measured logarithmic relative response factor (logRF) for this compound (0.46) has been found to be comparable to a predicted value (0.86 ± 0.59), indicating the model's reasonable accuracy in predicting reliable response factors whiterose.ac.uk.
Spectrophotometric methods offer a valuable approach for determining the total amount of oxidized compounds in aerosols based on the presence of specific functional groups rsc.org. These techniques typically involve reacting the functional groups, such as carbonyl, hydroxyl, carboxyl, and ester groups, with derivatizing agents that form strongly light-absorbing derivatives researchgate.net. The absorbance of these derivatives is then measured using spectrophotometry, allowing for quantification researchgate.net.
Current Research Challenges and Future Scientific Directions
Elucidation of Full Mechanistic Pathways for Biological Activities
A primary challenge in the study of pinic acid is the incomplete understanding of its biological and toxicological effects. While it is a known component of fine particulate matter (PM2.5), which is linked to adverse health outcomes, the specific contribution of this compound to these effects is not well-defined.
Recent toxicological studies have begun to probe these interactions. An investigation using human lung cell lines (A549 and BEAS-2B) examined the effects of this compound, pinonic acid, and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), which are all key tracers for α-pinene SOA. The study found that these individual compounds did not cause significant cellular toxicity or inhibition within the tested dose range. nih.govacs.org However, when the cells were exposed to the complete α-pinene ozonolysis SOA mixture, a distinct cytotoxic response was observed, particularly in BEAS-2B bronchial epithelial cells. nih.govacs.org
This disparity underscores a significant research gap: the biological activity of the total aerosol is greater than the sum of its currently identified major components. Future research must focus on:
Identifying the specific components within the complex SOA mixture that drive toxicity. Organic hydroperoxides, for example, are suspected to contribute significantly to the reactive oxygen species (ROS) that lead to cytotoxicity. nih.gov
Investigating the synergistic or antagonistic effects between this compound and other aerosol constituents.
Elucidating the precise molecular and cellular pathways through which this compound and related SOA components exert their effects, including potential metabolic changes at various dosages and exposure times. acs.org
Comprehensive Field Studies for Atmospheric Concentrations and Impacts
While this compound has been detected in numerous environments, a comprehensive global picture of its atmospheric concentrations, transport, and ultimate fate is still lacking. Field measurements have provided valuable snapshots of its prevalence in specific locations, but these are often limited in time and geographical scope.
For instance, measurements at the SMEAR II station in Hyytiälä, Finland, a boreal forest environment, found median summer concentrations of this compound to be around 6.7 ng m⁻³. In contrast, studies in a subtropical forest observed enhanced levels of this compound (up to 50 ng m⁻³) during periods of high relative humidity, which promotes the partitioning of the compound into the particle phase. This highlights the influence of meteorological conditions on measured concentrations.
Future research efforts must prioritize long-term, continuous monitoring at a wider array of locations, including urban, rural, marine, and high-altitude sites. This will require extensive field campaigns designed to:
Establish a global and regional concentration baseline for this compound.
Characterize the diurnal, seasonal, and inter-annual variability in its atmospheric abundance.
Correlate this compound concentrations with specific biogenic sources, meteorological data, and levels of other atmospheric pollutants to better understand its formation and transport dynamics.
| Location | Environment Type | Reported Concentration (ng m⁻³) | Reference |
|---|---|---|---|
| SMEAR II Station, Hyytiälä, Finland | Boreal Forest | ~6.7 (Median, Summer) | |
| Unknown | Subtropical Forest | Up to 50 | |
| Coniferous Forest, Germany | Temperate Forest | Lower concentrations below canopy | researchgate.net |
Refinement of Atmospheric Chemical Mechanisms and Models
Current atmospheric chemical models and mechanisms, such as the Master Chemical Mechanism (MCM), provide a framework for understanding the formation of this compound from the oxidation of α- and β-pinene. mdpi.com However, these models are continuously being refined as new chemical pathways are discovered.
A significant area of ongoing research is the aqueous-phase photo-oxidation of this compound within cloud droplets, fog, and aerosol liquid water. rsc.orgnih.gov Recent laboratory studies have demonstrated that the degradation of this compound and the resulting product yields are highly dependent on pH. In one study, the aqueous-phase OH-oxidation of this compound under acidic conditions (pH 2) yielded northis compound (NPA) and MBTCA at 3.4% and 2.6%, respectively. Under basic conditions (pH 8), these yields increased significantly to 10% and 5.0%. rsc.orgnih.gov This difference is attributed to a charge transfer reaction pathway that is unique to the deprotonated pinate ion in the aqueous phase. rsc.org
These findings present a critical challenge for current atmospheric models, which may not fully account for the influence of pH on SOA formation and aging. Future scientific directions must include:
Incorporating pH-dependent reaction mechanisms into regional and global atmospheric models.
Investigating other, less-understood degradation pathways for this compound, such as its reactions with other atmospheric oxidants in both the gas and aqueous phases.
Validating and constraining these updated models with comprehensive data from both laboratory experiments and extensive field campaigns.
Further Investigation into the Environmental Relevance of this compound Chirality
Chirality, the property of "handedness" where a molecule exists in two non-superimposable mirror-image forms (enantiomers), is an emerging and important aspect of this compound research. The primary precursor of this compound, α-pinene, is emitted by plants in two enantiomeric forms, (+)-α-pinene and (-)-α-pinene, with the ratio varying by plant species and environmental conditions.
Groundbreaking research conducted at the Amazon Tall Tower Observatory (ATTO) has shown that the chiral information of the α-pinene precursor is preserved during its atmospheric oxidation to this compound. scbt.com Key findings from these campaigns include:
The chiral ratio of this compound in atmospheric particles varies with height above the forest canopy, reflecting a similar, though more pronounced, trend observed for its gas-phase precursor. researchgate.net
The enantiomeric ratio of this compound appears to be determined primarily by large-scale emission processes of the precursor molecules, with meteorological and chemical processes playing a lesser role. researchgate.netscbt.com
Because this compound has a longer atmospheric lifetime than α-pinene, its chiral signature can provide a more integrated, larger-scale picture of biogenic emission sources. scbt.com
This opens up a new frontier for using chiral molecules as tracers for atmospheric processes. Future work should focus on further investigating the chirality of this compound to understand its potential impacts on aerosol properties. Although enantiomers have identical physical properties in a non-chiral environment, differences in properties like water solubility and melting point can arise, which could have far-reaching consequences for processes like cloud formation. scbt.com
| Observation Location | Key Finding | Implication | Reference |
|---|---|---|---|
| Amazon Tall Tower Observatory (ATTO) | Chiral ratio of this compound varies with altitude, from 4.2 near the ground to 5.8 at 320m. | Links SOA concentrations directly to biogenic VOC emissions through chirality. | researchgate.net |
| Amazon Tall Tower Observatory (ATTO) | Chiral information from α-pinene is transferred to its oxidation product, this compound. | This compound's chiral ratio can be used to interpret large-scale biogenic emission sources. | scbt.com |
Development of Novel Analytical Techniques for Enhanced Detection and Speciation
The accurate detection and quantification of this compound in complex environmental matrices remain a significant analytical challenge. Current methods often rely on liquid chromatography coupled to mass spectrometry (LC-MS), which has proven effective for separating and identifying this compound enantiomers in aerosol samples. researchgate.net However, the low concentrations and the presence of numerous isomeric and isobaric interferences in atmospheric samples demand continuous innovation in analytical techniques.
Future progress in understanding this compound's role in the atmosphere is contingent on the development of new and improved analytical methods. The scientific community is moving towards techniques that offer:
Higher Sensitivity and Selectivity: To detect trace concentrations of this compound and its various isomers and reaction products.
Real-Time or Near-Real-Time Analysis: To capture the rapid dynamic changes in atmospheric composition and reaction kinetics.
In-Situ Measurement Capabilities: To minimize sample collection and preparation artifacts that can alter the chemical composition of the aerosol.
Enhanced Speciation: To distinguish between different isomers and chiral forms of this compound and its degradation products, which is crucial for mechanistic and source apportionment studies.
The development of advanced mass spectrometry techniques, novel chromatographic separations, and innovative sampling interfaces will be instrumental in overcoming the current limitations.
Exploration of New Derivatization Strategies for Targeted Applications
For certain analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often necessary to improve the volatility and thermal stability of polar compounds like this compound. Derivatization involves chemically modifying the analyte to make it more amenable to analysis.
While derivatization is a common strategy for carboxylic acids, the development of protocols specifically optimized for this compound in complex atmospheric samples is an area ripe for exploration. Strategies such as acylation, which converts carboxylic acids into esters using reagents like acetyl or benzoyl chloride, have been successfully applied to other complex analyses and could be adapted for this compound. nih.govcymitquimica.com
The goals for future derivatization research include:
Developing highly efficient and quantitative reactions that produce a single, stable derivative with minimal side products.
Creating derivatives with excellent chromatographic properties and unique mass spectral fragmentation patterns for unambiguous identification.
Designing strategies that can be automated and integrated into high-throughput analytical workflows.
Exploring novel derivatization agents , such as those that introduce a specific isotopic signature or a permanently charged group, to significantly enhance detection sensitivity and selectivity in mass spectrometry.
The exploration of these new strategies will provide analysts with a more robust toolkit for targeted studies, enabling more precise quantification of this compound and its transformation products in a wide range of environmental and laboratory settings.
Q & A
Q. What experimental methods are used to synthesize pinic acid in laboratory settings?
this compound is synthesized primarily via ozonolysis of α-pinene, a monoterpene abundant in plant-derived volatile organic compounds (VOCs). The reaction involves ozone cleavage of α-pinene's carbon-carbon double bond, followed by oxidative workup. Key steps include:
- Use of an ozone generator to ensure controlled ozone exposure.
- Solvents like dichloromethane at low temperatures (~−78°C) to stabilize intermediates and minimize side reactions .
- Purification via column chromatography or recrystallization.
This method is critical for producing high-purity this compound for atmospheric chemistry studies and calibration standards.
Q. How is this compound detected and quantified in atmospheric samples?
this compound is analyzed using mass spectrometry (MS) coupled with ionization techniques such as iodide chemical ionization (I⁻-CIMS) or sodium adduct formation (Na⁺-MS). Key methodologies include:
- Real-time MS detection : Quadrupole ion traps enable real-time monitoring of secondary organic aerosols (SOA), with this compound serving as an internal standard for quantification (detection limit: ~5 μg/m³) .
- Chromatographic separation : HPLC or GC-MS with derivatization (e.g., silylation) improves volatility and resolution for low-concentration environmental samples .
- Relative sensitivity factors : Signal ratios (e.g., ) compare ionization efficiencies of this compound to other oxidation products .
Q. What role does this compound play in secondary organic aerosol (SOA) formation?
this compound is a key tracer for α-pinene oxidation and contributes to SOA nucleation through:
- Hydrogen-bonding interactions : Carboxylic acid groups facilitate cluster formation with water and sulfuric acid, enhancing aerosol nucleation efficiency .
- Phase partitioning : During photochemical aging, this compound partitions between gas and particle phases, with particle-phase concentrations declining under illumination due to photodegradation (e.g., C₁₀H₁₅NO₇ formation) .
- Coagulation dynamics : Correlations with pinonic acid (Pearson’s ) in field studies suggest shared precursor pathways and oxidation mechanisms .
Advanced Research Questions
Q. How can computational models resolve contradictions in this compound’s hydration behavior and aerosol nucleation efficiency?
Discrepancies arise from differences in cluster stability predictions versus experimental observations. Methodological approaches include:
- Density functional theory (DFT) : ωB97X-D/6-31++G(d,p) calculations identify low-energy this compound-water clusters (e.g., (pa)₁(w)₁₀), revealing preferential hydration at acid group 1 (shorter carbon chain) due to steric and electronic effects .
- Molecular dynamics (MD) : Simulate phase separation in ternary systems (e.g., water/pinic acid/1-hexacosanol) to predict liquid-liquid equilibrium regions and aerosol growth kinetics .
- Sensitivity analysis : Quantify uncertainties in reaction rate constants (e.g., ozonolysis vs. OH radical pathways) using Monte Carlo simulations .
Q. What experimental design strategies address discrepancies in this compound concentration measurements across studies?
Variability in reported concentrations (e.g., 0.3–36 ppb) stems from:
- Sampling artifacts : Adsorption losses on tubing or filters; solution: use inert materials (e.g., Teflon) and minimize residence time .
- Analytical calibration : Standardize against synthetic this compound with isotopic labeling (e.g., ¹³C) to correct for matrix effects .
- Temporal resolution : High-time-resolution MS (e.g., 1 Hz) captures diurnal concentration fluctuations linked to photochemical activity .
Q. How do advanced tandem mass spectrometry (MS/MS) techniques improve structural elucidation of this compound derivatives?
MS/MS enables differentiation of isomers and degradation products:
- Collision-induced dissociation (CID) : this compound (m/z 187 [M-H]⁻) fragments via decarboxylation (m/z 143) and dehydration (m/z 169), while pinonic acid shows distinct cleavage patterns .
- Ion mobility spectrometry (IMS) : Resolves isobaric compounds (e.g., norpinonic acid vs. sabinic acid) based on collisional cross-section differences .
- In situ derivatization : On-probe methylation enhances ionization efficiency and stabilizes labile peroxy intermediates for MSⁿ analysis .
Q. What ethical and reproducibility challenges arise in this compound research, and how are they mitigated?
Key challenges include:
- Data transparency : Public repositories (e.g., KITopen) archive raw spectra and phase diagrams for independent validation .
- Reagent purity : Commercial α-pinene often contains impurities (e.g., β-pinene); solution: purify via fractional distillation before ozonolysis .
- Ethical sampling : Field studies in protected ecosystems require permits and minimal environmental disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
